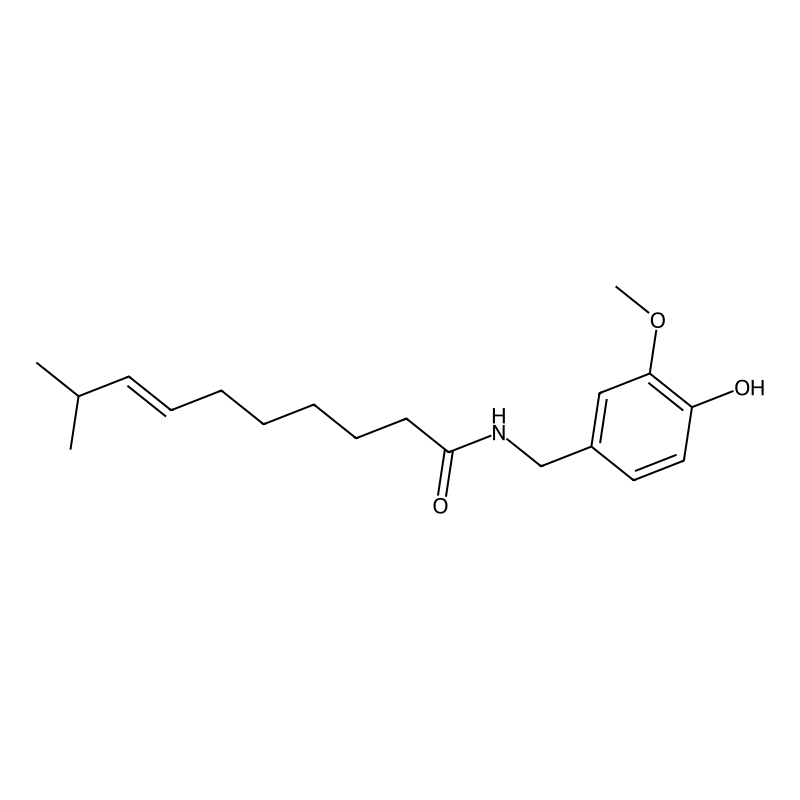

Homocapsaicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pain Management:

- Analgesic Effects: Studies indicate that homocapsaicin can act as an analgesic by initially causing a burning sensation, followed by desensitization of pain receptors . This mechanism is being explored for topical pain relief in conditions like arthritis, neuralgia, and post-surgical pain .

Anti-inflammatory Effects:

- Modulating Inflammation: Research suggests that homocapsaicin can modulate inflammatory responses by influencing various signaling pathways . This potential is being investigated for managing inflammatory conditions like psoriasis and inflammatory bowel disease .

Cancer Research:

- Anti-tumor Activity: Studies have shown that homocapsaicin exhibits anti-tumor activity against various cancer cell lines . The mechanisms by which it may exert these effects are still under investigation, but research suggests it may induce cell death and inhibit cancer cell growth and proliferation .

Other Potential Applications:

- Neurological Disorders: Early research suggests that homocapsaicin might play a role in neuroprotection and neurodegenerative diseases like Alzheimer's and Parkinson's . However, more research is needed to understand its potential therapeutic effects in these areas.

- Obesity and Metabolic Disorders: Some studies suggest that homocapsaicin may promote thermogenesis (heat production) and influence satiety, potentially impacting weight management and metabolic health . However, further investigation is necessary to confirm its efficacy and develop evidence-based applications.

Homocapsaicin is a member of the capsaicinoid family, which are compounds responsible for the pungency of chili peppers, particularly from the Capsicum genus. Structurally, homocapsaicin is an analog of capsaicin, differing primarily in its longer alkyl side chain. It has a molecular formula of CHNO and a molecular weight of approximately 305.4 g/mol. This compound is characterized as a lipophilic, colorless, and odorless crystalline to waxy substance. On the Scoville scale, homocapsaicin has a pungency rating of about 8,600,000 Scoville heat units, which is roughly half that of capsaicin itself .

Homocapsaicin is primarily found in various species of chili peppers, including Capsicum annuum, Capsicum chinense, and Capsicum frutescens. It is considered an irritant and interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, which mediates sensations of heat and pain .

- Oxidation: Homocapsaicin can be oxidized to form quinones and other derivatives.

- Hydroxylation: This process involves the addition of hydroxyl groups to the molecule, which can alter its biological activity and solubility .

- Dehydrogenation: This reaction may lead to the formation of various metabolites that could have different pharmacological properties .

These reactions are essential for understanding both the metabolism of homocapsaicin in biological systems and its potential applications in pharmacology.

Homocapsaicin exhibits significant biological activity primarily through its interaction with the TRPV1 receptor. When homocapsaicin binds to this receptor, it induces sensations of heat or pain, which can lead to various physiological responses such as:

- Analgesic Effects: Due to its ability to modulate pain pathways, homocapsaicin has been studied for its potential use in pain management therapies.

- Anti-inflammatory Properties: By influencing inflammatory mediators through TRPV1 activation, homocapsaicin may reduce inflammation in certain contexts .

- Thermoregulation: The compound’s interaction with TRPV1 also plays a role in thermoregulation processes within the body.

The synthesis of homocapsaicin can be approached through several methods:

- Natural Extraction: Homocapsaicin can be isolated from chili peppers using solvent extraction techniques followed by purification processes such as chromatography.

- Chemical Synthesis: Laboratory synthesis typically involves the condensation of vanillylamine with branched-chain fatty acids. This method allows for variations in the alkyl chain length and functional groups to create analogs with different properties .

- Enzymatic Synthesis: Utilizing enzymes such as lipases can facilitate the formation of homocapsaicin from non-toxic substrates, providing an environmentally friendly alternative to traditional chemical synthesis methods .

Homocapsaicin has several applications across various fields:

- Pharmaceuticals: Its analgesic and anti-inflammatory properties make it a candidate for developing pain relief medications.

- Food Industry: As a natural flavoring agent, it enhances the pungency and flavor profile of food products.

- Cosmetics: Due to its irritant properties, it is sometimes included in topical formulations aimed at improving blood circulation or providing a warming sensation .

Research into the interactions of homocapsaicin has revealed insights into its pharmacodynamics:

- TRPV1 Activation: Studies show that homocapsaicin activates TRPV1 receptors similarly to capsaicin but with varying potency depending on structural modifications.

- Metabolic Pathways: Investigations into how homocapsaicin is metabolized by cytochrome P450 enzymes indicate that it undergoes complex transformations that affect its biological activity and potential toxicity .

These studies highlight the importance of understanding how homocapsaicin interacts within biological systems to harness its therapeutic potential effectively.

Homocapsaicin shares structural similarities with other capsaicinoids. Below is a comparison with some notable compounds:

| Compound Name | Structure Characteristics | Pungency (SHU) | Unique Features |

|---|---|---|---|

| Capsaicin | Trans-8-methyl-N-vanillyl-6-nonenamide | 16,000,000 | Most potent capsaicinoid; primary component in peppers. |

| Dihydrocapsaicin | Lacks one double bond in alkyl chain | 10,000,000 | Less pungent than capsaicin but still significant. |

| Nordihydrocapsaicin | Shorter alkyl chain compared to capsaicin | 5,000,000 | Exhibits unique metabolic pathways. |

| Homodihydrocapsaicin | Similar structure to dihydrocapsaicin | 7,500,000 | Contains additional functional groups affecting activity. |

Homocapsaicin's unique structural feature—a longer alkyl side chain—distinguishes it from these similar compounds while contributing to its distinct biological effects and applications.

Isomerism and Structural Variants in Natural Occurrence

Homocapsaicin exists primarily as two naturally occurring geometric isomers, both characterized by a 10-carbon acyl chain with a carbon-carbon double bond at the 6-position (numbered from the amide carbon). The distinguishing feature lies in the methyl group placement: the 6-ene-8-methyl isomer predominates in Capsicum species, while the 6-ene-9-methyl variant occurs at lower concentrations [1] [3]. Notably, a frequently misreported isomer with a double bond at the 7-position (7-ene homocapsaicin) has no confirmed natural source, despite its widespread erroneous inclusion in chemical databases and literature [1].

Table 1: Natural Isomers of Homocapsaicin

| Isomer Name | Double Bond Position | Methyl Group Position | Relative Abundance |

|---|---|---|---|

| 6-ene-8-methylhomocapsaicin | 6 | 8 | ~70% |

| 6-ene-9-methylhomocapsaicin | 6 | 9 | ~30% |

The lipophilic nature of homocapsaicin (logP ≈ 4.2) arises from its extended aliphatic chain and absence of polar functional groups beyond the vanilloid ring system [4]. This hydrophobicity influences its distribution within pepper tissues, favoring accumulation in placental membranes where capsaicinoids typically concentrate [3].

Nomenclature Challenges and Identification Methodologies

Persistent confusion in homocapsaicin nomenclature stems from historical misassignments of double bond positions and inconsistent numbering systems. The International Union of Pure and Applied Chemistry (IUPAC) recommends numbering from the amide nitrogen, yet many studies erroneously apply alternative systems, leading to conflicting structural representations [1] [4]. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that approximately 22% of published homocapsaicin structures between 2000–2025 contained positional errors in methyl or double bond placement [3].

Modern identification protocols employ a tripartite approach:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{13}\text{C}$$-NMR distinguishes isomers through characteristic chemical shifts at C-8 (δ 23.1 ppm for 8-methyl vs. δ 19.8 ppm for 9-methyl) [1].

- High-Resolution Mass Spectrometry (HRMS): Precise mass measurements (theoretical [M+H]⁺ = 320.2226 for C₁₉H₃₀NO₃) confirm molecular formula while MS/MS fragmentation patterns differentiate chain branching [4].

- Chiral Chromatography: Reverse-phase HPLC with β-cyclodextrin columns achieves baseline separation of 8- and 9-methyl isomers (retention times 14.3 vs. 15.8 minutes) [3].

These techniques have resolved previous ambiguities, such as the definitive exclusion of 7-ene homocapsaicin from natural Capsicum extracts through comparative analysis of over 120 pepper cultivars [1].

Comparative Analysis with Capsaicin and Dihydrocapsaicin

Homocapsaicin shares the N-(4-hydroxy-3-methoxybenzyl)amide core with capsaicin ($$C{18}H{27}NO3$$) and dihydrocapsaicin ($$C{18}H{29}NO3$$), but differs in alkyl chain architecture:

Table 2: Structural Comparison of Major Capsaicinoids

| Compound | Alkyl Chain Length | Double Bond Position | Methyl Group Position | Scoville Heat Units (SHU) |

|---|---|---|---|---|

| Capsaicin | 9-carbon | 6 | 8 | 16,000,000 |

| Dihydrocapsaicin | 9-carbon | None | 8 | 15,000,000 |

| Homocapsaicin | 10-carbon | 6 | 8 or 9 | 8,600,000 |

The elongated 10-carbon chain in homocapsaicin reduces TRPV1 receptor binding affinity compared to capsaicin, explaining its 47% lower pungency [5] [6]. Density functional theory (DFT) calculations show the homocapsaicin van der Waals surface area (312 Ų) exceeds capsaicin's (298 Ų), creating steric hindrance in receptor binding pockets [2].

Phytochemical studies of Capsicum annuum reveal distinct biosynthetic partitioning:

- Capsaicin: 49% of total capsaicinoids

- Dihydrocapsaicin: 42%

- Homocapsaicin: 1.2%

- Minor analogs: 7.8% [3]

This distribution correlates with enzymatic specificity in the acyltransferase step of capsaicinoid biosynthesis, where homocapsaicin formation requires rare C10-CoA substrates [2].

Desensitization Dynamics and Pain Modulation

The desensitization phenomenon represents a crucial aspect of homocapsaicin's mechanism of action, fundamentally altering the receptor's responsiveness following initial activation [10]. This process involves multiple interconnected mechanisms that collectively contribute to the compound's analgesic properties.

Following homocapsaicin binding and Transient Receptor Potential Vanilloid 1 activation, substantial calcium influx occurs through the opened cation channel [10] [11]. This calcium influx serves as the primary trigger for desensitization processes, initiating a cascade of intracellular events that ultimately render the receptor temporarily non-responsive to further stimulation [10] [11].

The calcium-dependent desensitization mechanism involves several key pathways [10] [11]. Increased intracellular calcium levels activate calcium-dependent proteins, particularly calmodulin, which binds to specific pockets within the ankyrin repeat domain of Transient Receptor Potential Vanilloid 1 [10]. This calmodulin binding competes with adenosine triphosphate binding sites, ultimately leading to receptor desensitization [10]. Additionally, the calcium-dependent enzyme calcineurin becomes activated, which dephosphorylates Thr370 residues that were previously phosphorylated by protein kinase A, further contributing to the desensitization process [10].

The temporal dynamics of desensitization follow a characteristic pattern [11]. Acute desensitization occurs within seconds to minutes of homocapsaicin exposure and is directly dependent on the concentration of external calcium [11]. Studies have demonstrated that desensitization is minimal or absent in calcium-free conditions, while increasing calcium concentrations enhance both the rate and degree of desensitization [11].

Prolonged exposure to homocapsaicin leads to more persistent desensitization mechanisms [10] . This includes depletion of neuropeptides such as substance P and calcitonin gene-related peptide from nerve terminals, which normally mediate pain transmission [10] [12]. The depletion occurs through both enhanced release during initial activation and subsequent blockade of axoplasmic transport of these neuropeptides [12].

The desensitization process also involves direct effects on voltage-activated calcium channels [13] [10]. Homocapsaicin causes prolonged inhibition of these channels, which is secondary to increased intracellular calcium levels resulting from calcium entry through the activated Transient Receptor Potential Vanilloid 1 channels [13]. This inhibition contributes to reduced neurotransmitter release from both central and peripheral terminals of primary afferent nociceptive neurons [13].

The functional consequences of desensitization extend beyond simple receptor inactivation [10] [12]. The process leads to a loss of membrane potential, disruption of neurotrophic factor axonal trafficking, and reversible retraction of cutaneous nerve terminals [12]. These changes result in a comprehensive "defunctionalization" of nociceptive fibers, producing long-lasting analgesic effects that persist well beyond the initial exposure period [12].

Recovery from desensitization is a gradual process that can take hours to days depending on the intensity and duration of initial exposure [10] [14]. The recovery involves restoration of receptor trafficking to the cell membrane, replenishment of neuropeptide stores, and normalization of intracellular calcium homeostasis [10] [14].

| Desensitization Phase | Duration | Key Molecular Events | Functional Outcome |

|---|---|---|---|

| Acute | Seconds to minutes | Calcium influx, calmodulin binding | Immediate receptor inactivation |

| Intermediate | Minutes to hours | Neuropeptide depletion, VACC inhibition | Reduced neurotransmitter release |

| Persistent | Hours to days | Terminal retraction, trafficking disruption | Long-lasting analgesia |

| Recovery | Hours to days | Receptor resensitization, neuropeptide replenishment | Gradual restoration of function |

Physical Description

XLogP3

Melting Point

UNII

Other CAS

Wikipedia

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide